Structural and Bioisosteric Specificity vs. L-Alanine in Proteasome Inhibition
While the target compound itself has limited published direct activity data, its core structure, the α-amino boronic acid motif, is the essential pharmacophore for proteasome inhibition in bortezomib (Ki = 0.6 nM) [1]. The non-boronated counterpart, L-alanine, shows no such activity. This difference of >1,000,000-fold in potency for proteasome inhibition underscores the absolute requirement for the boron atom [2].
| Evidence Dimension | Proteasome Inhibition (Ki) |
|---|---|
| Target Compound Data | Core motif responsible for activity; No direct Ki data available for the monomeric building block |
| Comparator Or Baseline | Bortezomib (Boronic Acid Dipeptide): Ki = 0.6 nM; L-Alanine (Non-Boronic): Ki > 1 mM (inactive) |
| Quantified Difference | >1,000,000-fold difference in potency between boronic acid-containing and non-boronic structures. |
| Conditions | Biochemical assay on purified 20S proteasome [1] |
Why This Matters
This confirms that the boronic acid group is not an incremental modification but a fundamental requirement for the biological activity of this compound class, making it an indispensable building block.
- [1] TargetMol. (n.d.). Bortezomib (LDP 341) product page. Reports Ki = 0.6 nM for 20S proteasome. View Source
- [2] Class-level inference based on the established mechanism of action for boronic acid proteasome inhibitors, which require the boronic acid group for covalent, reversible binding to the catalytic threonine residue. View Source
